molecular formula C11H17N3O B8559494 2,4-Dimethyl-6-morpholinopyridin-3-amine

2,4-Dimethyl-6-morpholinopyridin-3-amine

Cat. No.: B8559494
M. Wt: 207.27 g/mol
InChI Key: LPMZGLWTJXFVTO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-morpholinopyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a morpholine ring attached to the pyridine core, along with two methyl groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-morpholinopyridin-3-amine typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethylpyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-morpholinopyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2,4-Dimethyl-6-morpholinopyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-morpholinopyridin-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetra(pyridin-4-yl)pyrazine
  • 5-Fluoro-6-morpholin-4-yl-pyridin-3-ylamine
  • 2,6-Dimethyl-4-(6-nitro-pyridin-3-yl)-morpholine

Uniqueness

2,4-Dimethyl-6-morpholinopyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2,4-dimethyl-6-morpholin-4-ylpyridin-3-amine

InChI

InChI=1S/C11H17N3O/c1-8-7-10(13-9(2)11(8)12)14-3-5-15-6-4-14/h7H,3-6,12H2,1-2H3

InChI Key

LPMZGLWTJXFVTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1N)C)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Glacial acetic acid (25 mL) was added slowly to a mixture of zinc dust (2.76 g) and 4-(4,6-dimethyl-5-nitro-pyridin-2-yl)-morpholine (2.01 g) in tetrahydrofuran (100 mL) cooled to 0° C. The reaction mixture was then stirred for 16 hours at 25° C., filtered through celite, made basic with 25% aqueous ammonia and extracted with tetrahydrofuran (3×75 mL). The combined organic phases were dried over magnesium sulfate and concentrated in vacuo to furnish 1.76 g (100%) of the title compound as a dark red solid. GC-MS (m/z) 207 (M+); tR=7.27. 1H NMR (500 MHz, DMSO-d6): 2.07 (s, 3H), 2.20 (s, 3H), 3.16 (m, 4H), 3.67 (m, 4H), 4.10 (b, 2H), 6.38 (s, 1H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.76 g
Type
catalyst
Reaction Step One
Yield
100%

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